molecular formula C9H11F3N2OS B2850470 N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide CAS No. 2177058-36-3

N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide

Cat. No.: B2850470
CAS No.: 2177058-36-3
M. Wt: 252.26
InChI Key: WYXNNWSQHNVZMJ-UHFFFAOYSA-N
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Description

N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide is a synthetic organic compound that features a thianyl group, a cyano group, and a trifluoropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide typically involves the following steps:

    Formation of the Thianyl Group: This can be achieved through the reaction of a suitable thiol with a halogenated precursor.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Trifluoropropanamide Moiety: This step involves the reaction of a trifluoropropanoic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thianyl group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The trifluoropropanamide moiety may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thianyl group.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Substituted amides or thioethers.

Scientific Research Applications

N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)-3,3,3-trifluoropropanamide: Similar structure but with a phenyl group instead of a thianyl group.

    N-(4-Cyanothian-4-yl)-2,2,2-trifluoroacetamide: Similar structure but with a trifluoroacetamide moiety.

Uniqueness

N-(4-Cyanothian-4-yl)-3,3,3-trifluoropropanamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2OS/c10-9(11,12)5-7(15)14-8(6-13)1-3-16-4-2-8/h1-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXNNWSQHNVZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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